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Compound of Interest

Compound Name: Bucharidine

Cat. No.: B000050 Get Quote

CAS Number: 21059-47-2

This technical guide provides a comprehensive overview of the quinoline alkaloid Bucharaine,

intended for researchers, scientists, and professionals in drug development. The document

covers its chemical identity, spectral data, and generalized experimental protocols for its

analysis.

Chemical and Spectral Data
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum

bucharicum[1]. Its chemical and spectral properties are summarized below.

General Information
Property Value Reference(s)

CAS Number 21059-47-2 [1]

Molecular Formula C₁₉H₂₅NO₄ [1]

Molecular Weight 331.41 g/mol [1]

IUPAC Name

4-[(E)-6,7-dihydroxy-3,7-

dimethyloct-2-enoxy]-1H-

quinolin-2-one

Synonyms

4-(6,7-dihydroxy-3,7-

dimethyloct-2-enyloxy)quinolin-

2(1H)-one
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Spectral Data Summary
Detailed spectral data for Bucharaine is found in specialized literature. The following table

summarizes the key analytical techniques used for its structural elucidation. While specific peak

data from the original publications by Yunusov and collaborators were not fully available, this

section describes the expected spectral characteristics.

Technique Description

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) in

negative ion mode shows a peak for the

deprotonated molecule [M-H]⁻ at an m/z of

330.1711, which is consistent with the molecular

formula C₁₉H₂₅NO₄.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for

identifying the arrangement of hydrogen atoms.

For Bucharaine, it would reveal signals

corresponding to aromatic protons on the

quinoline core, olefinic protons on the

monoterpene side chain, and various aliphatic

protons, including those on carbons bearing

hydroxyl and ether functional groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the

¹H NMR data by providing a signal for each

unique carbon atom. This allows for the

complete mapping of the carbon skeleton,

including the quinoline ring system and the

monoterpene unit.

Infrared (IR) Spectroscopy

The IR spectrum of Bucharaine is expected to

display characteristic absorption bands for its

functional groups. These would include O-H

stretching from the hydroxyl groups, C-H

stretching from aromatic and aliphatic

components, C=O stretching of the quinolone

carbonyl group, and C-O stretching from the

ether linkage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections provide detailed, representative methodologies for the key analytical

techniques used in the characterization of Bucharaine. These are generalized protocols based

on standard practices for natural product analysis.

Isolation and Purification
Bucharaine is naturally sourced from Haplophyllum bucharicum. A general workflow for its

isolation is depicted below.
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Figure 1: General workflow for the isolation and structural elucidation of Bucharaine.

Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation: A purified sample of Bucharaine is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
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Data Acquisition:

The sample is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Spectra are acquired in both positive and negative ion modes.

For negative mode, typical parameters include a capillary voltage of -3.5 kV, a sampling

cone voltage of -40 V, and a source temperature of 120°C.

The analyzer is scanned over a mass range of m/z 100-1000.

Accurate mass measurements are obtained using an internal reference standard (e.g.,

leucine enkephalin) to ensure high mass accuracy (typically < 5 ppm).

NMR Spectroscopy Protocol
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation: Approximately 5-10 mg of pure Bucharaine is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

The sample is placed in the NMR magnet and allowed to reach thermal equilibrium.

A ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include

a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a

relaxation delay of 1-2 seconds.

A ¹³C NMR spectrum is acquired. Key parameters include a spectral width of 200-220 ppm

and a larger number of scans due to the lower natural abundance of ¹³C.

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to

establish proton-proton and proton-carbon correlations, which are essential for

unambiguous assignment of all signals and final structure confirmation.
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Infrared Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

KBr Pellet Method: 1-2 mg of dry, pure Bucharaine is finely ground with ~100 mg of dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

ATR Method: A small amount of the solid sample is placed directly onto the crystal (e.g.,

diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR

crystal) is recorded.

The sample is placed in the spectrometer.

The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹, by co-adding

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber

(cm⁻¹).

Biological Activity and Signaling Pathways
The biological activities of Bucharaine and its precise molecular mechanisms are still under

investigation. Studies on alkaloids from the Haplophyllum genus suggest a range of potential

biological effects, including antimicrobial and cytotoxic properties. However, specific signaling

pathways directly modulated by Bucharaine have not yet been elucidated in the scientific

literature. Further research is required to identify its molecular targets and understand its

mechanism of action.

As no specific signaling pathway is known, a diagram illustrating a potential high-level

mechanism of action for a cytotoxic compound is provided below for conceptual purposes.
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Figure 2: Hypothetical mechanism of action for a bioactive compound like Bucharaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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